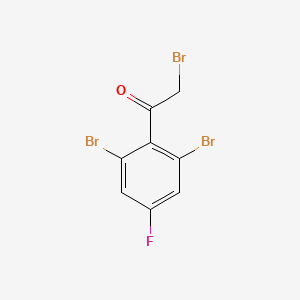

2',6'-Dibromo-4'-fluorophenacyl bromide

CAS No.: 1806307-29-8

Cat. No.: VC2761757

Molecular Formula: C8H4Br3FO

Molecular Weight: 374.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806307-29-8 |

|---|---|

| Molecular Formula | C8H4Br3FO |

| Molecular Weight | 374.83 g/mol |

| IUPAC Name | 2-bromo-1-(2,6-dibromo-4-fluorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H4Br3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 |

| Standard InChI Key | AEEGAOIWRCUCJI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Br)C(=O)CBr)Br)F |

| Canonical SMILES | C1=C(C=C(C(=C1Br)C(=O)CBr)Br)F |

Introduction

2',6'-Dibromo-4'-fluorophenacyl bromide is a halogenated organic compound with the molecular formula C8H4Br3FO. It is known for its complex structure, which includes multiple bromine and fluorine atoms attached to a phenacyl backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties and potential applications.

Synthesis and Preparation

The synthesis of 2',6'-Dibromo-4'-fluorophenacyl bromide typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 4'-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions on the phenyl ring.

Chemical Reactions and Applications

2',6'-Dibromo-4'-fluorophenacyl bromide undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions. The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. The compound is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Types of Reactions

-

Substitution Reactions: The bromine atoms can be replaced with other nucleophiles.

-

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

-

Oxidation Reactions: Oxidation of the phenacyl group can lead to the formation of carboxylic acids or ketones.

Applications

-

Chemistry: Used as an intermediate in organic synthesis.

-

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

-

Medicine: Investigated for its potential use in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume